molecular formula C12H13N3O B11767141 3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl- CAS No. 32929-22-9

3(2H)-Pyridazinone, 6-(dimethylamino)-2-phenyl-

Cat. No.: B11767141
CAS No.: 32929-22-9
M. Wt: 215.25 g/mol
InChI Key: OGGVYFZQKOAMSL-UHFFFAOYSA-N
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Description

6-(dimethylamino)-2-phenylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-2-phenylpyridazin-3(2H)-one typically involves the reaction of 2-phenylpyridazin-3(2H)-one with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 6-(dimethylamino)-2-phenylpyridazin-3(2H)-one may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridazinones.

Scientific Research Applications

6-(dimethylamino)-2-phenylpyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The phenyl group may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)vinyl-6-pentafluorophenyl-4-phenylpyrylium perchlorate
  • N,N-dimethylglycine
  • 4-dimethylaminopyridine

Uniqueness

6-(dimethylamino)-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups and the pyridazinone core. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the dimethylamino group enhances its basicity and nucleophilicity, while the phenyl group contributes to its hydrophobic interactions.

Properties

CAS No.

32929-22-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

6-(dimethylamino)-2-phenylpyridazin-3-one

InChI

InChI=1S/C12H13N3O/c1-14(2)11-8-9-12(16)15(13-11)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

OGGVYFZQKOAMSL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN(C(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

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